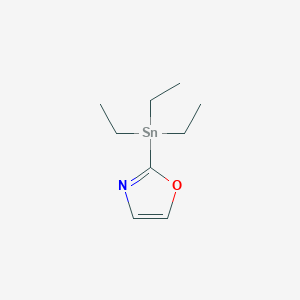

2-(Triethylstannyl)oxazole

説明

Significance of Organotin Chemistry in Modern Organic Synthesis

Organotin chemistry, which centers on compounds with a carbon-tin bond, has become an indispensable part of modern organic synthesis. pageplace.de These compounds, also known as organostannanes, offer a unique combination of stability and reactivity, making them valuable reagents for creating new carbon-carbon bonds. fiveable.megelest.com Their stability to air and moisture allows for easy handling and purification, yet they are sufficiently reactive to participate in a wide array of chemical transformations. gelest.com

A primary application of organotin reagents is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. fiveable.meresearchgate.net This reaction has a broad scope, enabling the formation of bonds between various types of carbon atoms (sp², sp³, and sp) and tolerating a wide range of functional groups on the coupling partners. researchgate.net The versatility of organostannanes—which include alkyl, vinyl, and aryl variants—allows chemists to construct complex molecular frameworks with high precision. numberanalytics.com Beyond the Stille reaction, organotin compounds are used in radical reactions, transmetallation processes to generate other organometallic reagents, and as catalysts. pageplace.degelest.comnumberanalytics.com The ability to transfer organic groups from tin to a transition metal catalyst is a cornerstone of their utility in building the sophisticated molecules required for medicine and materials science. pageplace.defiveable.me

The Oxazole Heterocycle: Fundamental Importance and Synthetic Utility

The oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. igi-global.comtandfonline.com This structural motif is of significant interest due to its widespread presence in a vast number of biologically active natural products, including those isolated from marine organisms and terrestrial microbes. tandfonline.com Many of these natural compounds exhibit a range of pharmacological activities, such as antibacterial, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.net

The oxazole ring is not just a component of natural products but also a key structural feature in many synthetic medicinal compounds. nih.govbohrium.com Marketed drugs containing the oxazole scaffold are used to treat a variety of conditions, underscoring the ring's value as a "privileged structure" in medicinal chemistry. tandfonline.comnih.gov In synthetic chemistry, oxazoles serve as versatile intermediates. nih.govaip.org The ring can be synthesized through various methods, such as the Robinson-Gabriel synthesis or from α-acylamino ketones, and can undergo a range of reactions. pharmaguideline.com These include electrophilic and nucleophilic substitutions, cycloaddition reactions (acting as dienes), and deprotonation, allowing for further functionalization. igi-global.compharmaguideline.comwikipedia.org This reactivity makes the oxazole a valuable building block for the assembly of more complex molecules. nih.govaip.org

Positioning of 2-(Triethylstannyl)oxazole within Organometallic and Heterocyclic Chemistry

This compound represents a specialized reagent that synergistically combines the functionalities of both organotin compounds and oxazole heterocycles. It is a bifunctional molecule where the triethylstannyl group at the C2 position of the oxazole ring acts as a handle for organometallic cross-coupling reactions, while the oxazole core provides the desired heterocyclic element.

The primary utility of stannylated oxazoles, such as this compound and its more commonly cited analogue 2-(tributylstannyl)oxazole, is as a donor in Stille cross-coupling reactions. nih.govscientificlabs.combeilstein-journals.org This allows for the direct and regioselective introduction of the oxazole-2-yl moiety onto other organic molecules, a crucial step in the synthesis of complex natural products and pharmaceutical targets. nih.govacs.org For example, a key step in a synthetic strategy toward the natural product Ajudazol A involved the Stille coupling between a 2-stannyl-oxazole and a vinyl iodide. nih.govacs.orgscilit.com

The synthesis of 2-stannylated oxazoles is often achieved by the deprotonation of the relatively acidic C2-proton of the oxazole ring, followed by quenching with a trialkyltin chloride. beilstein-journals.org Once formed, these reagents can be coupled with various organic halides (aryl, heteroaryl, vinyl) using a palladium catalyst to create a C-C bond at the C2 position of the oxazole ring. scientificlabs.combeilstein-journals.org This positions compounds like this compound as critical linchpins that enable the fusion of heterocyclic fragments with other complex organic structures, a common challenge in total synthesis and medicinal chemistry.

Interactive Data Table: Properties of Related Stannyl Oxazoles

While specific data for this compound is sparse in readily available literature, properties for the closely related and more commonly used 2-(tributylstannyl)oxazole are documented. This data provides a useful reference point for understanding the physical characteristics of 2-stannylated oxazoles.

| Property | Value for 2-(Tri-n-butylstannyl)oxazole |

| Boiling Point | 108-110 °C at 0.2 mmHg scientificlabs.com |

| Density | 1.170 g/mL at 25 °C scientificlabs.com |

| Refractive Index | n20/D 1.4930 scientificlabs.com |

特性

CAS番号 |

156780-51-7 |

|---|---|

分子式 |

C9H17NOSn |

分子量 |

273.95 g/mol |

IUPAC名 |

triethyl(1,3-oxazol-2-yl)stannane |

InChI |

InChI=1S/C3H2NO.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-2H;3*1H2,2H3; |

InChIキー |

QLINIYOQQQFTAZ-UHFFFAOYSA-N |

SMILES |

CC[Sn](CC)(CC)C1=NC=CO1 |

正規SMILES |

CC[Sn](CC)(CC)C1=NC=CO1 |

同義語 |

2-(TRIETHYLSTANNYL)OXAZOLE |

製品の起源 |

United States |

Q & A

Q. What are the most reliable synthetic routes for preparing 2-(triethylstannyl)oxazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Stille coupling, where a trialkyltin group is introduced via palladium-catalyzed cross-coupling. Key steps include:

- Substitution reactions : Analogous to 2-(chloromethyl)oxazole derivatives, halogen displacement (e.g., bromine or iodine) with triethylstannyl lithium or similar reagents .

- Optimization : Temperature (60–100°C), solvent choice (THF or DMF), and inert atmospheres (N₂/Ar) are critical for minimizing side reactions .

- Yield enhancement : Pre-activation of the oxazole precursor (e.g., halogenation at the 2-position) improves coupling efficiency .

Q. How is this compound characterized analytically, and what techniques validate its purity?

Standard characterization includes:

- Spectroscopy : ¹H/¹³C NMR to confirm stannyl group integration and oxazole ring protons; IR for functional group analysis (C-Sn bonds at ~500 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .

- Elemental analysis : Confirms C, H, N, and Sn content within ±0.4% deviation .

Q. What structural features of this compound influence its reactivity in cross-coupling reactions?

The triethylstannyl group acts as a strong σ-donor, enhancing electrophilic substitution at the oxazole ring. Key factors:

- Electronic effects : The stannyl group stabilizes intermediates in Suzuki-Miyaura or Negishi couplings .

- Steric hindrance : Bulky triethyl groups may slow transmetallation but improve regioselectivity in Pd-catalyzed reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Discrepancies in reaction outcomes (e.g., competing pathways) require:

- Systematic variation : Adjusting catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) or ligands (XPhos vs. SPhos) to control selectivity .

- Mechanistic studies : DFT calculations to map energy barriers for transmetallation or oxidative addition steps .

- In situ monitoring : React-IR or NMR to detect transient intermediates .

Q. What strategies mitigate decomposition of this compound under ambient or reactive conditions?

Stability challenges arise from Sn-C bond sensitivity. Recommendations:

- Storage : Under inert gas at –20°C, with molecular sieves to prevent hydrolysis .

- Stabilizers : Addition of radical scavengers (e.g., BHT) during reactions .

- Thermal analysis : TGA/DSC to identify decomposition thresholds (~150–200°C) .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

While direct data is limited, analogous oxazole derivatives suggest:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : Predict binding modes with targets like DNA topoisomerases .

Q. What computational methods predict the regioselectivity of electrophilic substitutions on this compound?

- DFT modeling : B3LYP/6-31+G(d) calculates charge distribution, identifying electron-rich sites (e.g., C5 of oxazole) for electrophilic attack .

- NBO analysis : Reveals hyperconjugative interactions between Sn and the oxazole ring .

Methodological Tables

Q. Table 1: Key Analytical Data for this compound

| Property | Technique | Typical Value/Observation | Reference |

|---|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.2 (s, 1H, C5-H) | Confirms oxazole ring integrity | |

| Sn-C stretching | IR | 480–520 cm⁻¹ | |

| Melting Point | DSC | 85–90°C (decomposition) |

Q. Table 2: Reaction Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes Pd activity |

| Solvent | Dry DMF | Enhances solubility |

| Catalyst | Pd(OAc)₂/XPhos | Reduces side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。